(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine
Description
(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 3,4-difluorophenylmethyl substituent at the nitrogen atom and an amine group at the 3-position of the piperidine ring. The 3,4-difluoro substitution likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which could improve pharmacokinetic properties .
Properties
IUPAC Name |
(3S)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBMZDSHWOJQGZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Difluorophenylmethyl Group: This step often involves the use of difluoromethylation reagents to introduce the difluorophenyl group onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution and acylation reactions, enabling functionalization for drug discovery applications.
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | Tertiary amine derivatives | 75–85 |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | Acetamide derivatives | 80–90 |
Alkylation typically proceeds via an SN2 mechanism, while acylation involves attack of the amine on the electrophilic carbonyl carbon. Steric hindrance from the 3,4-difluorobenzyl group slightly reduces reaction rates compared to unsubstituted piperidines.
Reductive Amination
The amine participates in reductive amination with ketones or aldehydes, forming secondary amines:
Key findings:
-
Substrate Scope : Aromatic aldehydes (e.g., benzaldehyde) react efficiently (70–85% yield), while aliphatic aldehydes require longer reaction times.
-
Stereochemical Retention : The (S)-configuration at C3 remains unchanged under mild conditions (pH 4–6).
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxides, which are intermediates for further functionalization:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C, 6 hr | Piperidine N-oxide | Prodrug synthesis |
| mCPBA | CH₂Cl₂, 0°C → RT, 2 hr | N-Oxide with retained stereochemistry | Catalyst in asymmetric synthesis |
N-Oxides exhibit enhanced solubility and are used to modulate pharmacokinetic properties in drug candidates.
Suzuki-Miyaura Coupling
The 3,4-difluorophenyl group enables palladium-catalyzed cross-coupling reactions :
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Temperature: 80°C, 12 hr
Nucleophilic Substitution
The difluorophenyl ring participates in aromatic nucleophilic substitution (SNAr) under basic conditions :
| Nucleophile | Conditions | Product |
|---|---|---|
| NaN₃ | DMSO, 120°C, 24 hr | 3-Azido-4-fluorophenyl derivative |
| KSCN | DMF, 100°C, 18 hr | 3-Thiocyanato-4-fluorophenyl derivative |
Fluorine at the 4-position activates the ring for substitution, while the 3-fluorine acts as a directing group .
Mechanistic Insights
-
Steric Effects : The 3,4-difluorobenzyl group restricts access to the piperidine nitrogen, favoring reactions with small electrophiles (e.g., methyl iodide over bulky alkyl halides).
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Electronic Effects : Electron-withdrawing fluorine atoms increase the acidity of the NH group (pKa ≈ 8.2), enhancing its nucleophilicity in basic media.
Comparative Reactivity
The compound’s reactivity differs from structurally similar amines:
| Compound | Reaction with CH₃I (Yield %) | N-Oxidation Rate (Relative to Reference) |
|---|---|---|
| (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine | 85 | 1.2× |
| 1-Benzylpiperidin-3-amine | 92 | 1.0× |
| (3R)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine | 83 | 1.1× |
Reduced yields in the (3S)-configured derivative correlate with steric hindrance from the benzyl group’s spatial orientation.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its structural characteristics enhance its binding affinity to various biological targets, making it a candidate for developing drugs aimed at treating conditions like depression and anxiety disorders.
Biological Studies
Research indicates that this compound may exhibit significant biological activities. It is being studied for its potential effects on cellular processes and enzyme inhibition. The difluorophenyl group enhances selectivity towards specific receptors or enzymes involved in neurotransmission and inflammation pathways.
Mechanism of Action : The compound interacts with molecular targets such as receptors or enzymes, leading to various biological effects. The difluorophenyl group increases binding affinity and selectivity, while the piperidine ring provides structural stability.
Industrial Applications
The compound is also relevant in the development of agrochemicals and other industrial products. Its unique electronic properties due to the difluorophenyl substitution make it suitable for formulating compounds with specific reactivity profiles in industrial applications.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neurotransmitter Interaction : A study demonstrated that this compound modulates neurotransmitter levels in animal models, suggesting potential therapeutic effects for mood disorders.
- Enzyme Inhibition : Research indicated that it inhibits specific enzymes involved in inflammatory pathways, highlighting its potential as an anti-inflammatory agent.
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and its closest analogs from the evidence:
Key Observations :
- Fluorine Substitution: Mono-fluorinated analogs (e.g., 4-fluoro in ) exhibit lower molecular weight and lipophilicity compared to the 3,4-difluoro target compound. The difluoro group may enhance binding to aromatic interaction sites in biological targets.
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility but increase molecular weight and handling complexity (e.g., hygroscopicity).
- Safety Profiles : Compounds like (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine carry significant hazards (H314, H226), suggesting similar fluorinated piperidines require stringent safety protocols.
Biological Activity
(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative notable for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its unique molecular structure, featuring a piperidine ring with a 3,4-difluorobenzyl group, contributes to its biological activity and pharmacological properties.
Molecular Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHFN
- CAS Number : 1222711-02-5
- Stereochemistry : The stereochemistry at the C-3 position is crucial for its biological interactions.
The presence of the difluorophenyl group enhances lipophilicity, thereby facilitating interactions with various biological targets.
This compound primarily interacts with neurotransmitter receptors and enzymes. Its mechanism of action involves:
- Binding Affinity : The difluorophenyl moiety increases binding affinity to neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways.
- Enzyme Interaction : It may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in mood disorders and depression treatment. Initial studies have shown:
- Antidepressant Potential : Interaction with monoamine systems could position it as a candidate for antidepressant therapies .
Pharmacological Studies
Studies have demonstrated significant biological activity in pharmacological contexts:
- In Vitro Studies : The compound exhibits potent anti-AChE activity, making it a candidate for further exploration in Alzheimer's disease treatment .
- In Vivo Studies : Tissue distribution studies indicate non-specific binding in brain regions, which may affect its efficacy as a therapeutic agent .
Research Findings and Case Studies
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : This can be achieved through reduction of pyridine derivatives.
- Introduction of the Difluorophenylmethyl Group : Utilizes difluoromethylation reagents to attach the difluorophenyl group to the piperidine ring.
Q & A
Q. Basic
- ¹H/¹³C NMR : To confirm the structure, integration ratios, and substituent positions. For instance, aromatic protons from the 3,4-difluorophenyl group appear as distinct multiplets in the δ 6.8–7.2 ppm range, while piperidine protons resonate between δ 2.5–3.5 ppm .
- LCMS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity. A retention time of ~1.76 minutes under QC-SMD-TFA05 conditions is typical for related compounds .
- IR spectroscopy : To detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions often arise from assay variability or impurities. Strategies include:
- Reproducibility checks : Repeating assays under standardized conditions (e.g., cell lines, incubation times) as seen in antimalarial studies of fluorinated quinoline analogs .
- Purity validation : Using orthogonal methods (HPLC, LCMS) to rule out impurities >98% .
- Mechanistic studies : Comparing the compound’s binding affinity (e.g., Ki values) to target receptors using radioligand assays, as done for fluorinated phenylpiperidines in neurological targets .
What role do the 3,4-difluorophenyl groups play in the compound’s reactivity and bioactivity?
Basic
The 3,4-difluorophenyl moiety enhances:
- Lipophilicity : Fluorine atoms increase membrane permeability, critical for CNS-targeting compounds .
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Electron-withdrawing effects : Stabilizes intermediates during synthesis (e.g., imine formation) and modulates receptor binding through σ-hole interactions .
What strategies optimize yield in multi-step synthesis of this compound?
Q. Advanced
- Step-wise optimization : For reductive amination, adjust stoichiometry (e.g., 1.2 eq benzaldehyde) and reaction time (12–24 hrs) to maximize imine formation .
- Catalyst selection : Use Pd/C or PtO₂ for hydrogenation steps; PtO₂ may improve enantioselectivity in chiral centers .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as seen in piperidine-carboxamide syntheses .
What handling and storage recommendations ensure compound stability?
Q. Basic
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Amine groups are prone to degradation via air/moisture .
- Handling : Use gloveboxes for hygroscopic intermediates. PPE (gloves, goggles) is mandatory due to potential irritancy, as noted in safety data for similar amines .
- Stability testing : Monitor via periodic HPLC to detect decomposition products (e.g., oxidized piperidine rings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
